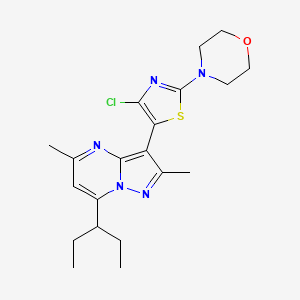
Tildacerfont
Overview
Description
Tildacerfont: SPR001 , is a potent and orally active corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It is primarily used in the treatment of congenital adrenal hyperplasia, a genetic disorder affecting the adrenal glands . This compound effectively reduces adrenocorticotropic hormone (ACTH) and adrenal androgen levels, making it a promising therapeutic agent for managing this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tildacerfont involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis, purification, and formulation into oral dosage forms .
Chemical Reactions Analysis
Types of Reactions: Tildacerfont undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Tildacerfont is used as a research tool to study the CRF1 receptor and its role in stress response and adrenal function .
Biology: In biological research, this compound helps in understanding the regulation of ACTH and adrenal androgens, providing insights into adrenal gland disorders .
Medicine: this compound is being investigated for its potential to treat congenital adrenal hyperplasia and other conditions involving excess ACTH and adrenal androgens .
Industry: In the pharmaceutical industry, this compound is being developed and tested in clinical trials to assess its safety and efficacy for various endocrine disorders .
Mechanism of Action
Tildacerfont exerts its effects by antagonizing the CRF1 receptor in the pituitary gland. This inhibition reduces the secretion of ACTH, which in turn lowers the production of adrenal androgens and cortisol precursors . The molecular targets and pathways involved include the CRF1 receptor and the hypothalamic-pituitary-adrenal (HPA) axis .
Comparison with Similar Compounds
Antalarmin: Another CRF1 receptor antagonist with similar effects on ACTH and adrenal androgens.
NBI-30775: A selective CRF1 receptor antagonist used in research.
Uniqueness: Tildacerfont is unique in its high potency and oral bioavailability, making it a convenient option for patients. Its favorable safety profile and effectiveness in reducing ACTH and adrenal androgens set it apart from other CRF1 receptor antagonists .
Properties
CAS No. |
1014983-00-6 |
|---|---|
Molecular Formula |
C20H26ClN5OS |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |
InChI Key |
CLKXPWDYEYIPFS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(N=C(S3)N4CCOCC4)Cl)C |
Canonical SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tildacerfont |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














